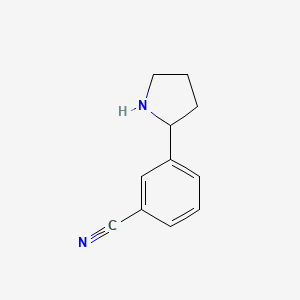

3-(2-Pyrrolidinyl)benzonitrile

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry. frontiersin.orgfrontiersin.orgrsc.org Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their importance. frontiersin.orgfrontiersin.orgrsc.org These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are integral to the development of new medicines and materials. ijnrd.org More than half of all FDA-approved drugs in the United States feature nitrogen heterocycles, highlighting their critical role in medicinal chemistry. ijnrd.org The ability of these compounds to engage in various biological interactions makes them a focal point for synthetic chemists. researchgate.net Furthermore, nitrogen-containing heterocycles are increasingly utilized as ligands in transition-metal catalysis and as organocatalysts, further expanding their utility in chemical synthesis. frontiersin.orgfrontiersin.org

The Pyrrolidine (B122466) Scaffold in Complex Molecule Construction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in the synthesis of complex molecules. mdpi.comnih.gov Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat, aromatic counterpart, pyrrole (B145914). nih.govresearchgate.net This three-dimensionality is a key feature in the design of new drugs, as it can lead to enhanced binding affinity and specificity to biological targets. mdpi.comnih.gov

The pyrrolidine scaffold is a common motif in a wide array of natural products, particularly alkaloids, which exhibit a diverse range of biological activities. nih.gov Its incorporation into drug molecules can also improve critical physicochemical properties such as water solubility. mdpi.com The presence of stereogenic centers in substituted pyrrolidines adds another layer of complexity and potential for creating highly specific molecular interactions. researchgate.net Consequently, the development of synthetic methods to create diversely functionalized pyrrolidines is an active area of research. nih.gov

Benzonitrile (B105546) Derivatives in Organic Synthesis and Functional Materials

Benzonitrile and its derivatives are versatile compounds in organic synthesis and materials science. atamankimya.comderpharmachemica.com The benzonitrile unit, consisting of a benzene (B151609) ring attached to a cyano group (-C≡N), serves as a valuable precursor for a wide range of other functional groups, including amines, amides, and carboxylic acids. atamankimya.comwikipedia.org This reactivity makes benzonitrile derivatives important intermediates in the production of pharmaceuticals, dyes, and agrochemicals. atamankimya.comacs.org

In the realm of materials science, benzonitrile derivatives are investigated for their potential in creating functional materials with specific optical and electronic properties. worktribe.comrsc.org For instance, they are used in the development of liquid crystals, photosensitizers for photodynamic therapy, and organic light-emitting diodes (OLEDs). derpharmachemica.comrsc.org The electron-withdrawing nature of the nitrile group can be harnessed to tune the electronic properties of molecules, making them suitable for applications in advanced materials. mdpi.com

Contextualizing 3-(2-Pyrrolidinyl)benzonitrile within Contemporary Chemical Research

The compound this compound and its derivatives are situated at the intersection of the aforementioned fields and are subjects of ongoing research. For example, a related compound, 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, also known as ABT-239, has been studied as a potent and selective histamine (B1213489) H3 receptor antagonist with potential applications in treating cognitive and psychiatric disorders. nih.govresearchgate.net This highlights the potential of the pyrrolidinyl-benzonitrile framework in medicinal chemistry.

The synthesis of various substituted pyrrolidinyl-benzonitriles is also an area of active investigation. For instance, research has been conducted on the synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile and 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile, which serve as building blocks for more complex molecules. chemicalbook.com The development of efficient synthetic routes to these and other derivatives, such as those involving palladium-catalyzed cyanation, is crucial for advancing research in this area. acs.org The unique combination of the pyrrolidine and benzonitrile moieties offers a versatile platform for the design and synthesis of novel compounds with a wide range of potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLPVRDNESICJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306634 | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203797-58-3 | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203797-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Pyrrolidinyl Benzonitrile and Analogous Architectures

Approaches to Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is a cornerstone of the synthesis of 3-(2-Pyrrolidinyl)benzonitrile and its analogs. Various chemical reactions are employed to build this five-membered nitrogen-containing heterocycle, each offering distinct advantages in terms of stereochemistry and substitution patterns.

Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered rings, including pyrrolidines. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.orgwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors like aziridines or by the condensation of an aldehyde with an amine. wikipedia.org The reaction with an alkene leads to the formation of a pyrrolidine ring in a process that can be highly stereoselective, potentially creating up to four new contiguous stereocenters. wikipedia.orgnih.gov

The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines. For instance, the reaction of azomethine ylides with electron-deficient alkenes is a common strategy. organic-chemistry.org The choice of catalyst, such as a copper(I)/ClickFerrophos complex, can influence the diastereoselectivity and enantioselectivity of the reaction, yielding specific stereoisomers of the pyrrolidine product. organic-chemistry.org The reaction conditions can be tailored to favor the formation of either exo or endo products, which relates to the stereochemical orientation of the substituents on the newly formed ring. wikipedia.org

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azomethine Ylide (from N-benzylideneglycinate) | Electron-deficient alkenes | Copper(I)/ClickFerrophos | exo-2,4,5-trisubstituted pyrrolidines | organic-chemistry.org |

| Azomethine Ylide (from aziridine (B145994) ring-opening) | Alkenes | Thermal | Polysubstituted pyrrolidines | wikipedia.org |

| Azomethine Ylide | Coumarin Derivatives | Cinchona alkaloid-derived organocatalysts | Benzopyrano[3,4-c]pyrrolidine frameworks | nih.gov |

Multicomponent Reactions and Annulation Pathways

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like pyrrolidines by combining three or more starting materials in a single synthetic operation. rsc.orgorganic-chemistry.org This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. organic-chemistry.org For example, the three-component reaction of an α-amino acid, an acetylenic ester, and an alkene can produce highly functionalized pyrrolidine derivatives. rsc.org

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are also employed for pyrrolidine synthesis. nih.govacs.org These can be triggered by various means, including redox processes. acs.orgucla.edu For instance, a redox-neutral annulation between a secondary amine and an aldehyde or ketone bearing a nucleophilic group can lead to the formation of fused pyrrolidine systems. acs.org These reactions often proceed through the formation of an iminium ion intermediate, followed by an intramolecular cyclization. acs.org

| Reaction Type | Key Reactants | Product Feature | Reference |

|---|---|---|---|

| Three-component reaction | Secondary α-amino acids, dialkyl acetylenedicarboxylate, 3-methyleneoxindoles | Spiro[indoline-3,2′-pyrrolizines] | rsc.org |

| Redox-neutral annulation | Secondary amines (e.g., pyrrolidine), α-ketoamides | Polycyclic imidazolidinone derivatives | acs.org |

| [3 + 3] Annulation | Exo-cyclic vinylogous amides/urethanes, vinyl iminium salts | Tetrahydroindolizidines | nih.gov |

C-H Functionalization and Activation Approaches

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the conversion of typically unreactive C-H bonds into new chemical bonds. acs.orgsigmaaldrich.com This approach can be applied to the synthesis of substituted pyrrolidines by activating a C-H bond on a precursor molecule, followed by the formation of the heterocyclic ring. nih.govnih.gov

For example, palladium-catalyzed arylation can be used to introduce an aryl group at a specific position of a pyrrolidine ring. acs.org By using a directing group attached to the pyrrolidine precursor, the catalyst can be guided to a specific C-H bond, ensuring high regioselectivity. acs.org Iron-catalyzed C-H amination is another method, where an aliphatic azide (B81097) can be converted into a 2,5-disubstituted pyrrolidine through an intramolecular reaction mediated by an iron complex. nih.gov This process offers a direct route to complex pyrrolidine structures from relatively simple starting materials. nih.gov

Stereoselective and Enantioselective Synthesis Pathways

The biological activity of molecules like this compound often depends on their specific three-dimensional structure. Therefore, methods that control the stereochemistry of the product are of paramount importance. Stereoselective and enantioselective syntheses aim to produce a single stereoisomer of the target molecule.

Numerous strategies have been developed to achieve this for pyrrolidine derivatives. acs.orgcas.cz One approach involves using a chiral auxiliary, which is a chiral molecule temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a reaction. cas.cz For example, sugar-derived auxiliaries like O-pivaloyl protected D-galactopyranosylamine can be used to synthesize α-substituted homoallylamines with high diastereoselectivity, which can then be cyclized to form 2-substituted pyrrolidines. cas.cz

Asymmetric catalysis is another powerful tool, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. thieme-connect.comresearchgate.net For instance, the asymmetric deprotonation of a benzylamine (B48309) using a chiral ligand like (–)-sparteine, followed by reaction with an electrophile and subsequent cyclization, can yield aryl-substituted pyrrolidines with high enantioselectivity. thieme-connect.com Organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied to the enantioselective synthesis of polysubstituted pyrrolidines through cascade reactions. pkusz.edu.cn

Introduction and Derivatization of the Benzonitrile (B105546) Moiety

Once the pyrrolidine ring is formed, or concurrently with its formation, the benzonitrile group must be introduced. This is often achieved through modern cross-coupling reactions that are highly efficient at forming carbon-carbon bonds.

Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.netuea.ac.uk In the context of synthesizing this compound, this reaction could be used to couple a pyrrolidine-containing organoboron species with a halogenated benzonitrile, or vice versa. For example, a 2-pyrrolidinylboronate ester could be reacted with 3-bromobenzonitrile (B1265711) in the presence of a palladium catalyst and a base to form the desired product. The efficiency and functional group tolerance of the Suzuki-Miyaura reaction make it a highly attractive method for the final stages of a synthesis. uea.ac.uk

Directed Aromatic Functionalization

Directed aromatic functionalization is a powerful strategy for the regioselective synthesis of polysubstituted aromatic compounds. nih.gov This approach utilizes a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, typically in the ortho position, enabling the introduction of various functional groups. nih.gov

In the context of synthesizing pyrrolidinyl-substituted benzonitriles, the nitrile group itself can act as a directing group in C-H functionalization reactions. nih.gov This allows for the introduction of substituents onto the benzene (B151609) ring, influencing the molecule's properties. Transition-metal-catalyzed reactions, particularly those employing rhodium, have been instrumental in this area. For instance, Rh(III)-catalyzed C-H functionalization has been used to create complex heterocyclic structures. mdpi.com These methods often offer high regioselectivity and can be performed under relatively mild conditions. nih.gov

The functionalization is not limited to the aromatic ring. C-H activation can also be applied to the pyrrolidine ring, although this is less common for this specific scaffold. The development of new catalytic systems continues to expand the scope of directed C-H functionalization, providing access to a wider range of substituted benzonitrile derivatives. nih.govhbni.ac.in

Table 1: Examples of Directed C-H Functionalization Reactions

| Catalyst System | Directing Group | Functionalization | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Indolyl | Hydroarylation | mdpi.com |

| Rh(III) | Nitroso | [3+2] Cyclization | mdpi.com |

| Rh(III) | Free Aliphatic Amine | Annulation | mdpi.com |

| Palladium | Pyridine (B92270) Ligand | Acetoxylation | researchgate.net |

Nitrile Group Transformations and Conversions

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, making it a valuable synthetic handle. nih.gov In the case of this compound, the nitrile group can undergo several important transformations.

One of the most common transformations is the [3+2] cycloaddition reaction with azides to form tetrazoles. ajgreenchem.com This reaction is often catalyzed and provides a direct route to 5-substituted 1H-tetrazoles, which are important in medicinal chemistry. ajgreenchem.com Another significant reaction is the hydrolysis of the nitrile group to a carboxylic acid, which can then be further derivatized. rsc.org

The nitrile group can also participate in cycloaddition reactions with alkynes and dienes, leading to the formation of carbo- and heterocyclic systems. nih.gov For instance, BF₃·OEt₂-mediated alkyne cyclization can be used to construct diverse heterocyclic libraries. rsc.org Additionally, the nitrile group can undergo nucleophilic attack, leading to the formation of substituted benzenes.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Reference |

| [3+2] Cycloaddition | Sodium Azide | Tetrazole | ajgreenchem.com |

| Hydrolysis | Acid/Base | Carboxylic Acid | rsc.org |

| Cycloaddition | Alkynes | Pyridine Derivatives | rsc.org |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Benzenes | smolecule.com |

Divergent Synthesis and Chemical Library Generation Strategies

Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of compounds from a common intermediate. beilstein-journals.org This approach is particularly valuable in drug discovery for creating chemical libraries for high-throughput screening. chemrxiv.orgenamine.net

For pyrrolidinyl-containing scaffolds, divergent strategies often involve the late-stage functionalization of a core structure. rsc.orgresearchgate.net For example, a key intermediate, such as a triazolyl trifluoroborate, can be synthesized and then subjected to various coupling reactions, like the Suzuki-Miyaura coupling, to introduce a wide range of substituents. rsc.orgresearchgate.net This allows for the efficient creation of a library of analogs with diverse properties.

Acid-controlled divergent synthesis has also been reported for the creation of 3-pyrrolidin-2-yl-1H-indoles and related structures through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. nih.gov These methods enable the selective formation of different products from a common starting material by simply changing the reaction conditions. nih.gov The development of automated flow chemistry further accelerates the generation of large and diverse chemical libraries. chemrxiv.org

Chemical Reactivity and Transformation Mechanisms of 3 2 Pyrrolidinyl Benzonitrile Scaffolds

Reaction Pathways and Mechanistic Elucidation

The chemical behavior of 3-(2-pyrrolidinyl)benzonitrile is dictated by the interplay between the electron-donating pyrrolidine (B122466) ring and the electron-withdrawing benzonitrile (B105546) group. This electronic arrangement activates the molecule for various transformations, including pericyclic reactions, nucleophilic and electrophilic additions, and complex catalytic cascades.

Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key class of transformations for the this compound scaffold. egyankosh.ac.innumberanalytics.com These reactions are often initiated by thermal or photochemical means and are characterized by their high stereospecificity. egyankosh.ac.in

One of the most significant pericyclic reactions involving this scaffold is the [3+2] cycloaddition. researchgate.netbibliotekanauki.pl In these reactions, a three-atom component (TAC) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. bibliotekanauki.pl The pyrrolidine substituent, being electron-donating, enhances the enamine-like character of adjacent double bonds, making the molecule an effective partner in cycloadditions with 1,3-dipolar reagents like benzonitrile oxides and diaryl nitrilimines. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the molecular mechanism of these reactions, revealing that they often proceed in a completely regioselective manner due to steric repulsions in the transition state. researchgate.net The electronic reorganization during these cycloadditions can be non-concerted, occurring in a two-stage, one-step mechanism. researchgate.net

The enamine character of pyrrolidino-substituted heteroaromatics also facilitates cycloadditions with electron-deficient dienes. researchgate.net These reactions demonstrate the versatility of the pyrrolidine moiety in promoting pericyclic transformations. Furthermore, the direct conversion of pyrrolidines to cyclobutanes can occur through a ring contraction mechanism involving a 1,4-biradical intermediate, showcasing another facet of pericyclic reactivity. ntu.ac.uk

| Reaction Type | Reactants | Key Features | References |

| [3+2] Cycloaddition | This compound derivative, Benzonitrile oxide | High regioselectivity, Non-concerted mechanism | researchgate.netbibliotekanauki.pl |

| Cycloaddition | Pyrrolidino-substituted heteroaromatic, Electron-deficient diene | Demonstrates enamine-like reactivity | researchgate.net |

| Ring Contraction | Substituted pyrrolidine | Forms cyclobutane (B1203170) via 1,4-biradical | ntu.ac.uk |

Nucleophilic and Electrophilic Reactivity of Pyrrolidine and Benzonitrile Moieties

The pyrrolidine and benzonitrile moieties of the scaffold exhibit distinct nucleophilic and electrophilic properties that drive a variety of chemical transformations.

The pyrrolidine ring , particularly the nitrogen atom, is nucleophilic and can participate in reactions with electrophiles. For instance, the Boc-protected form of 3-(3-pyrrolidinyl)benzonitrile can undergo deprotection under acidic conditions, yielding a secondary amine that can readily react with various electrophiles. smolecule.com The pyrrolidine ring can also be involved in the formation of azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions for the synthesis of spiro[oxindole-3,2′-pyrrolidine] derivatives. acs.org

Conversely, the benzonitrile group is susceptible to nucleophilic attack. smolecule.com The nitrile functionality can be hydrated to form an amide, a transformation that can be catalyzed by transition metal complexes, such as those of rhodium(I), in aqueous media. uniovi.es The nitrile group can also be reduced to an amine using strong reducing agents like lithium aluminum hydride. smolecule.com Furthermore, the aromatic ring of the benzonitrile moiety can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. For example, microwave-induced [¹⁸F]fluorination of meta-halobenzonitrile derivatives has been studied, showing that the reactivity of the leaving group follows the order F >> Br > Cl >>> I. nih.gov

The benzonitrile core also directs electrophilic substitution reactions, with the electron-withdrawing nature of the nitrile group influencing the regioselectivity of the reaction.

| Moiety | Reactivity | Example Reaction | References |

| Pyrrolidine (Nitrogen) | Nucleophilic | Reaction with electrophiles after deprotection | smolecule.com |

| Pyrrolidine | Nucleophilic | Formation of azomethine ylides for cycloadditions | acs.org |

| Benzonitrile (Nitrile C) | Electrophilic | Nucleophilic attack (e.g., hydration to amide) | smolecule.comuniovi.es |

| Benzonitrile (Aromatic Ring) | Electrophilic | Nucleophilic aromatic substitution | nih.gov |

| Benzonitrile (Aromatic Ring) | Electrophilic | Directs electrophilic substitution |

Catalytic Transformations and Cascade Reactions

Catalytic methods, including cascade reactions, offer efficient and sustainable routes to complex molecules derived from the this compound scaffold. kaskaden-reaktionen.denumberanalytics.com These processes often involve a series of sequential reactions where the product of one step becomes the substrate for the next, all occurring in a single pot. numberanalytics.com

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of derivatives of this scaffold. smolecule.com For instance, the synthesis of 1-pyrrolidinyl 4-aryl 1,2,3-triazoles can be achieved through a divergent synthesis involving triazolyl trifluoroborates, where the choice of catalyst, such as Pd₂(dba)₃, is crucial for optimizing the reaction yield. rsc.org

Cascade reactions involving the this compound framework can lead to the construction of complex polycyclic structures. For example, a cycloisomerization and [3+2]-cycloaddition cascade has been utilized to construct spiro-pyrrolidinyl-oxindoles. nottingham.ac.uk Similarly, hydroboration/hydrogenation cascades of related pyridine (B92270) systems, which can be conceptually extended, have been shown to be effective for creating substituted piperidines with cis-selectivity. mdpi.com These cascades can be initiated by various catalysts, including those based on iridium, rhodium, and cobalt, and can proceed through radical or ionic intermediates. mdpi.comprinceton.edu

The development of hybrid catalysts, which combine different catalytic modes such as photo-, electro-, organo-, and biocatalysis, is a promising area for advancing the synthesis of fine chemicals from scaffolds like this compound. kaskaden-reaktionen.de

| Catalyst/Method | Transformation | Key Features | References |

| Palladium Catalysts | Cross-coupling reactions | Synthesis of functionalized triazoles | rsc.org |

| Various (e.g., Iridium, Rhodium) | Cascade Reactions (e.g., Cycloisomerization/Cycloaddition) | Construction of spiro-compounds | nottingham.ac.ukmdpi.com |

| Hybrid Catalysts | Multi-step synthesis | Integration of different catalytic modes | kaskaden-reaktionen.de |

Stereochemical Control and Regioselectivity in Transformations

Achieving high levels of stereochemical control and regioselectivity is a critical aspect of synthesizing complex molecules from the this compound scaffold.

Stereochemical control is often achieved through the use of chiral catalysts or auxiliaries. dokumen.pub For example, in the synthesis of spirooxindole-pyrrolidine derivatives via [3+2] cycloaddition, the use of α-amino acids can generate azomethine ylides that react with high diastereoselectivity. researchgate.net The stereospecificity of ring contraction reactions of pyrrolidines to form cyclobutanes is another example, where the reaction proceeds with retention of stereochemistry. ntu.ac.uk The choice of ligand in metal-catalyzed reactions can also be crucial for controlling stereochemistry. mdpi.com

Regioselectivity , the control of where a reaction occurs on a molecule, is influenced by both electronic and steric factors. In the [3+2] cycloaddition of benzonitrile oxide to N-vinylpyrrole derivatives, the reaction is completely regioselective, a result attributed to steric repulsions in the less favored transition state. researchgate.net Similarly, in the functionalization of the pyrrolidine ring, the directing effects of substituents play a key role. For instance, in the nitration of 2-(2-oxopyrrolidin-1-yl)benzonitrile, the benzonitrile core and the pyrrolidinone group direct the electrophilic substitution, although controlling the regioselectivity to obtain the desired 5-nitro isomer can be challenging. Ligand-controlled regioselective diamination of alkenes has also been demonstrated, where a more sterically hindered ligand can lead to the formation of a pyrrolidone. mdpi.com

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The reactivity of the this compound scaffold is not solely determined by its static structure but is also influenced by dynamic processes such as intramolecular interactions and conformational changes. sci-hub.stacs.org

In derivatives like 4-(N-pyrrolidinyl)benzonitrile, excited-state intramolecular charge transfer (ICT) can occur. acs.orgamazonaws.com This process involves the transfer of an electron from the electron-donating pyrrolidinyl group to the electron-accepting benzonitrile group upon photoexcitation. The efficiency and kinetics of this charge transfer are sensitive to the solvent polarity and the presence of electrolytes. acs.orgacs.org The conformational flexibility of the pyrrolidine ring, specifically the twisting of the amino group relative to the benzonitrile plane, is a key coordinate in this reaction. acs.org

The conformational dynamics of the pyrrolidine ring itself can influence its reactivity. The puckering of the five-membered ring can affect the accessibility of the nitrogen lone pair and the orientation of substituents, thereby impacting the stereochemical outcome of reactions. While direct studies on this compound are limited, research on related piperidine (B6355638) systems highlights the importance of such conformational considerations in cyclization reactions. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 2 Pyrrolidinyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial proximity.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques.researchgate.nethmdb.caamericanpharmaceuticalreview.comnih.govmzcloud.org

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental layer of structural information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(2-Pyrrolidinyl)benzonitrile displays distinct signals for the protons on both the pyrrolidine (B122466) ring and the aromatic benzonitrile (B105546) group. The aromatic protons typically appear in the downfield region (δ 6.0-9.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. pdx.educhemistrysteps.com The protons of the pyrrolidine ring, being aliphatic, resonate in the more shielded, upfield region. The specific chemical shifts are influenced by the electronic effects of the nitrile group and the nitrogen atom of the pyrrolidine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the downfield region (around 110-120 ppm). chemicalbook.com The aromatic carbons of the benzonitrile ring exhibit signals in the aromatic region (typically δ 100-150 ppm), with their exact shifts influenced by the position of the pyrrolidinyl substituent. rsc.org The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum. biomedres.us

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| Pyrrolidine CH (adjacent to N) | 3.0 - 3.5 | 50 - 60 |

| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |

| Nitrile C | - | ~118 |

| Aromatic C-CN | - | ~112 |

| Aromatic C-N | - | ~145 |

Note: These are approximate predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further clarity by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. longdom.org For this compound, COSY would show correlations between the protons within the pyrrolidine ring and between adjacent protons on the aromatic ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. princeton.edu It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying the point of attachment of the pyrrolidinyl group to the benzonitrile ring by showing a correlation between the pyrrolidine protons and the aromatic carbons, and for confirming the positions of substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net NOESY can provide insights into the preferred conformation of the pyrrolidine ring and its orientation relative to the benzonitrile ring. rsc.org

Advanced NMR Applications (e.g., Solid-State NMR).chemicalbook.com

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can elucidate the structure and dynamics of the compound in its crystalline or amorphous solid form. mdpi.com For pyrrolidine-containing compounds, ssNMR can be used to study polymorphic forms and the conformation of the pyrrolidine ring in the solid state. researchgate.netgoogle.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often employed to obtain high-resolution spectra of solids. mdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy.researchgate.netamericanpharmaceuticalreview.comnih.govmzcloud.orgchemicalbook.comfigshare.comspectrabase.com

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. mdpi.com The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2800-3100 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range, and C-N stretching vibrations from the pyrrolidine ring would also be present. The analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed information about the molecular structure. americanpharmaceuticalreview.com

Raman Spectroscopy.chemicalbook.comfigshare.comspectrabase.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 |

| C-N | Stretching | 1000 - 1350 | 1000 - 1350 |

Mass Spectrometry (MS) Techniques.mzcloud.orgchemicalbook.comfigshare.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum can provide significant structural information. Common fragmentation pathways for this molecule might include the loss of the nitrile group, cleavage of the pyrrolidine ring, or the loss of small neutral molecules from the pyrrolidine ring. The fragmentation of benzonitrile itself often involves the loss of HCN. rsc.org Analysis of these fragment ions helps to piece together the structure of the original molecule. d-nb.info

X-ray Crystallography and Diffraction Analysis

X-ray crystallography and diffraction are cornerstone techniques for the unambiguous determination of molecular structure and the characterization of crystalline solids. By analyzing the patterns formed when X-rays are diffracted by the electron clouds of atoms in a crystal, detailed information about atomic positions, bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule. anton-paar.com For a chiral compound such as this compound, which possesses a stereocenter at the C2 position of the pyrrolidinyl ring, SCXRD is uniquely capable of determining its absolute configuration (i.e., whether the enantiomer is R or S).

The process requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net When this crystal is irradiated, typically with Cu-Kα X-rays, the phenomenon of anomalous scattering occurs. encyclopedia.pub This effect leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs), which breaks the inversion symmetry of the diffraction pattern. researchgate.net Analysis of these differences allows for the unambiguous assignment of the absolute structure. nih.govthieme-connect.de A key statistical parameter in this determination is the Flack parameter, which should refine to a value close to zero for the correct absolute configuration. researchgate.net

A hypothetical SCXRD analysis of the (S)-enantiomer of this compound would yield a detailed crystallographic information file. The key parameters from such an analysis are summarized in the table below.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₁H₁₂N₂ | The elemental composition of the molecule. |

| Formula Weight | 172.23 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal lattice system describing the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, indicating it is chiral and non-centrosymmetric. |

| Unit Cell a | 5.85 Å | Length of the 'a' axis of the unit cell. |

| Unit Cell b | 9.12 Å | Length of the 'b' axis of the unit cell. |

| Unit Cell c | 17.45 Å | Length of the 'c' axis of the unit cell. |

| Unit Cell α, β, γ | 90° | Angles of the unit cell, defining its orthorhombic nature. |

| Volume | 931.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Flack Parameter | 0.02(3) | A value near zero confirms the assigned (S) absolute configuration is correct. researchgate.net |

This table contains hypothetical but representative data for an SCXRD experiment.

Powder X-ray Diffraction (PXRD) for Solid-State Form Characterization

Powder X-ray Diffraction (PXRD) is a powerful and non-destructive technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a microcrystalline powder containing a vast number of randomly oriented crystallites. libretexts.org Its primary application in the context of this compound is the identification and characterization of its solid-state forms. americanpharmaceuticalreview.com

Many organic compounds can exist in multiple crystalline forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal packing, which can lead to significant differences in physical properties. americanpharmaceuticalreview.commalvernpanalytical.com PXRD can readily distinguish between different polymorphs because each unique crystal lattice produces a characteristic diffraction pattern with a distinct set of peak positions (in degrees 2θ) and relative intensities. americanpharmaceuticalreview.com This makes PXRD an indispensable tool for polymorph screening, quality control, and ensuring the consistency of the solid form of a substance. jeol.com

The table below illustrates hypothetical PXRD data for two distinct polymorphic forms of this compound.

| Form A (2θ) | Relative Intensity (%) | Form B (2θ) | Relative Intensity (%) |

| 8.5° | 100 | 9.2° | 65 |

| 12.1° | 45 | 11.5° | 100 |

| 15.3° | 60 | 16.8° | 80 |

| 17.0° | 75 | 18.4° | 55 |

| 21.8° | 50 | 23.1° | 90 |

| 25.6° | 30 | 27.9° | 40 |

This table presents hypothetical PXRD peak data for two potential polymorphs, demonstrating how different crystal packing results in unique diffraction patterns.

Electron Microscopy and Surface Analysis Techniques

Electron microscopy and related surface analysis techniques provide high-magnification imaging and compositional information about a material's surface and near-surface regions. These methods are crucial for understanding the morphology, topography, and elemental makeup of a bulk sample of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. academie-sciences.fr It operates by scanning the sample with a focused beam of electrons, which interact with atoms in the material to produce various signals. These signals are collected by detectors to form an image that reveals information about the sample's surface topography and morphology. academie-sciences.fr For a powdered sample of this compound, SEM analysis can characterize the crystal habit (the external shape of the crystals, such as needles, plates, or prisms), the particle size distribution, and the degree of agglomeration. This morphological information is vital for understanding the material's handling and processing characteristics.

| Parameter | Hypothetical Observation | Significance |

| Particle Morphology | Acicular (needle-like) crystals | Influences powder flow, packing density, and dissolution rate. |

| Particle Size Range | 10 - 150 µm | Critical for formulation development and bioavailability. |

| Surface Texture | Smooth crystal faces with some stepped growth features | Provides insight into the crystallization process and potential surface reactivity. |

| Agglomeration | Low to moderate agglomeration of primary particles | Affects bulk density and handling properties. |

This table summarizes hypothetical findings from an SEM analysis of a crystalline powder of this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM by passing a beam of electrons through an ultrathin specimen. nih.gov While SEM images the surface, TEM provides detailed information about the internal structure of the material. For crystalline materials like this compound, TEM can be used to visualize the crystal lattice itself through lattice-fringe imaging. Furthermore, by using Selected Area Electron Diffraction (SAED), it is possible to obtain diffraction patterns from single nanocrystals, which can be used to determine the crystal structure when crystals are too small for conventional X-ray diffraction. jeol.com

| Analysis | Hypothetical Result | Interpretation |

| High-Resolution Imaging | Clear lattice fringes observed. | Confirms the high crystallinity of the sample at the nanoscale. |

| Lattice Spacing | d-spacing of 0.97 nm measured from fringes. | Corresponds to the (010) plane in the hypothetical orthorhombic unit cell. |

| SAED Pattern | A regular array of sharp diffraction spots. | The pattern is consistent with the cnrs.fr zone axis of the proposed P2₁2₁2₁ space group, confirming the single-crystal nature of the analyzed nanoparticle. |

| Defect Analysis | Low density of dislocations or stacking faults. | Indicates a well-ordered crystal lattice with few imperfections. |

This table presents hypothetical data from a TEM analysis of a nanocrystal of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. nih.gov The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is characteristic of a specific element and its chemical environment. nih.gov

An XPS analysis of this compound would confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would reveal multiple peaks corresponding to the different chemical environments of these atoms in the molecule (e.g., aromatic C-C/C-H, aliphatic C-C, C-N, and C≡N).

| Core Level | Hypothetical Binding Energy (eV) | Assignment |

| C 1s | 284.8 | Aromatic C-C, C-H |

| 285.6 | Aliphatic C-C (pyrrolidine) | |

| 286.5 | C-N (pyrrolidine) | |

| 287.1 | C-CN (aromatic carbon attached to nitrile) | |

| N 1s | 399.2 | N-H (pyrrolidine) |

| 400.5 | N≡C (nitrile) |

This table provides hypothetical XPS binding energy data, illustrating how the technique can differentiate between atoms in various chemical states within the this compound molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is a valuable method for studying organic radicals and metal complexes. wikipedia.org The principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but EPR focuses on the transitions of electron spins in a magnetic field, whereas NMR detects nuclear spin transitions. wikipedia.org For a molecule like this compound to be studied by EPR, it must first be converted into a paramagnetic species, typically a radical cation or radical anion, as the neutral, closed-shell molecule is EPR-silent. ethz.ch The generation of such a radical could be achieved through chemical or electrochemical oxidation or reduction. acs.org

The EPR spectrum provides detailed information about the electronic structure of the radical, specifically the distribution of the unpaired electron's spin density across the molecule. This information is encoded in the g-factor and the hyperfine coupling constants (hfcc). wikipedia.org

Detailed Research Findings

While no specific EPR studies on the radical of this compound have been published, the analysis of related structures provides a strong basis for predicting the key features of its hypothetical EPR spectrum. Studies on nitrile-substituted aromatic radicals and pyrrolidinyl-containing nitroxides offer insights into the expected hyperfine couplings. acs.orgresearchgate.net

Upon formation of the radical ion of this compound, the unpaired electron would be delocalized over both the benzonitrile and pyrrolidine rings. The extent of this delocalization and the specific conformation of the pyrrolidine ring would significantly influence the EPR spectrum. The primary interactions giving rise to hyperfine structure would be the coupling of the electron spin with the nuclear spins of the nitrogen atoms (¹⁴N, I=1) and various protons (¹H, I=1/2) within the molecule.

The nitrogen nucleus of the nitrile group and the nitrogen of the pyrrolidine ring would each produce a characteristic hyperfine splitting. The magnitude of the ¹⁴N hyperfine coupling constant (aN) is directly related to the spin density at that nucleus. Similarly, the protons on the aromatic ring and the protons on the pyrrolidine ring, particularly the proton at the C2 position adjacent to the benzonitrile group and the N-H proton, would exhibit hyperfine couplings (aH) indicative of the spin density at the adjacent carbon or nitrogen atom.

The expected number of lines in an EPR spectrum can be predicted using the formula (2MI + 1), where M is the number of equivalent nuclei and I is the nuclear spin. wikipedia.org For the radical of this compound, the complex spectrum would be a superposition of splittings from multiple sets of non-equivalent nuclei.

The following table outlines the nuclei within the this compound radical that would be expected to produce hyperfine splitting in an EPR spectrum.

| Nucleus | Position | Nuclear Spin (I) | Expected Hyperfine Coupling |

| ¹⁴N | Pyrrolidine Ring | 1 | Present |

| ¹⁴N | Nitrile Group | 1 | Present |

| ¹H | Aromatic Ring (4 positions) | 1/2 | Present (as multiple distinct couplings) |

| ¹H | Pyrrolidine Ring (CH) | 1/2 | Present |

| ¹H | Pyrrolidine Ring (NH) | 1/2 | Present |

| ¹H | Pyrrolidine Ring (CH₂) | 1/2 | Present (as multiple distinct couplings) |

The analysis of these hyperfine coupling constants, often aided by computational methods like Density Functional Theory (DFT), would allow for a detailed mapping of the spin density distribution. acs.org This, in turn, provides insights into the electronic effects of the nitrile and pyrrolidinyl substituents on the aromatic ring and the conformational preferences of the pyrrolidine ring in the radical state. researchgate.net The study of related nitroxide radicals has shown that the molecular structure and conformation significantly influence EPR parameters. chemrxiv.org

Theoretical and Computational Chemistry Investigations of 3 2 Pyrrolidinyl Benzonitrile

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects Modeling (e.g., PCM):No studies incorporating solvent models for this specific molecule were identified.

Further research and publication in the field of computational chemistry would be required to provide the specific data requested.

Molecular Reactivity Descriptors

Molecular reactivity descriptors derived from Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. These descriptors provide quantitative measures of local and global reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net

For a comprehensive analysis of 3-(2-Pyrrolidinyl)benzonitrile , one would calculate the energies of these frontier orbitals. While specific data is not available for the title compound, the table below shows an example of such data for a related nitro-pyrrolidine derivative, illustrating the typical values obtained from DFT calculations. mdpi.com

| Orbital Property | Energy (eV) (Illustrative Example for a Pyrrolidine (B122466) Derivative mdpi.com) |

| EHOMO | -6.97 |

| ELUMO | -2.36 |

| Energy Gap (ΔE) | 4.61 |

This data is for 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine and serves as an example of FMO analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map provides a three-dimensional visualization of the charge distribution on the molecule's surface. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons. uni-muenchen.de

The MEP surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, signifying areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen. dtic.mil

Blue regions represent positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For This compound , an MEP analysis would likely show a region of negative potential (red) around the nitrogen atom of the nitrile group (C≡N) and the nitrogen within the pyrrolidine ring, indicating these are the primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

To gain a more detailed, atom-specific understanding of reactivity, Fukui functions and Parr functions are employed. These local reactivity descriptors identify the most reactive sites within a molecule. nih.govresearcher.life

The Fukui function , f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. d-nb.info Condensed Fukui functions are used to determine the reactivity of individual atoms in a molecule for three types of reactions:

fk+ : For nucleophilic attack (electron acceptance), indicating where an incoming nucleophile would prefer to attack.

fk- : For electrophilic attack (electron donation), highlighting the most likely atom to be attacked by an electrophile.

fk0 : For radical attack. nih.gov

The Parr functions , P(r), are a complementary tool derived from the spin density of the radical cation and radical anion of the molecule. researchgate.net They are particularly effective in predicting the most favorable sites for polar reactions by identifying the most electrophilic and nucleophilic centers. researcher.liferesearchgate.net For instance, analysis of the Parr functions for various monomers has shown that oxygen and nitrogen atoms are often the most reactive sites. researcher.life

A theoretical study on This compound would involve calculating these indices for each atom to create a detailed reactivity map. An illustrative table of what these condensed indices might look like is presented below.

| Atom (Illustrative) | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Pk+ (Electrophilic Center) | Pk- (Nucleophilic Center) |

| N (pyrrolidine) | > 0.1 | ~ 0 | Low | High |

| N (nitrile) | > 0.1 | ~ 0 | Low | High |

| C (nitrile) | ~ 0 | > 0.1 | High | Low |

| C2 (pyrrolidine) | ~ 0 | > 0.1 | High | Low |

Note: The values are qualitative and for illustrative purposes only, indicating expected trends based on general chemical principles.

Electron Localization and Non-Covalent Interaction Analysis

This set of analyses provides insight into the nature of chemical bonds and the distribution of electrons within the molecule.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. jussieu.fr It provides a powerful and intuitive method for mapping electron pair localization in a molecule. ias.ac.in An ELF analysis visually distinguishes different regions within a molecule:

Core regions around the nuclei.

Covalent bonding regions between atoms.

Lone pair regions associated with non-bonding valence electrons.

The ELF is represented as a scalar field, typically with values ranging from 0 to 1. High ELF values (close to 1) correspond to regions where electron pairs are highly localized, such as in covalent bonds or lone pairs. jussieu.fr This method offers a faithful visualization of chemical bonding that is independent of the specific choice of molecular orbitals. rsc.org For This compound , ELF analysis would clearly delineate the C-C, C-H, C-N, and C≡N bonds, as well as the lone pairs on the two nitrogen atoms.

The Localized Orbital Locator (LOL) is another function used to visualize electron localization, similar to ELF. jussieu.frresearchgate.net It is based on the kinetic energy density and provides a complementary perspective on chemical bonding and electron distribution. rsc.orgresearchgate.net LOL is particularly effective at distinguishing different types of bonding, such as sigma and pi bonds, and can offer a clearer contrast between regions of high and low electron localization compared to ELF in certain systems. rsc.org

Like ELF, LOL is presented as a three-dimensional map where high values indicate areas of significant electron localization. An LOL analysis of This compound would provide a detailed picture of its bonding framework, highlighting the localized nature of the sigma bonds and the lone pairs, as well as the characteristics of the pi-system in the benzonitrile (B105546) ring. researchgate.net

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a powerful method used to visualize and analyze weak, non-covalent interactions within and between molecules. These interactions are crucial in determining the three-dimensional structure, stability, and reactivity of chemical systems. The NCI analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s).

By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region of the graph. These interactions can then be mapped onto the molecular structure as isosurfaces. The character of these interactions—whether they are attractive (like hydrogen bonds or van der Waals forces) or repulsive (steric clashes)—is typically distinguished by color-coding the isosurfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. Blue or green surfaces generally indicate attractive interactions, while red surfaces highlight repulsive interactions.

For this compound, an NCI analysis would be expected to reveal weak intramolecular hydrogen bonds, potentially between the hydrogen on the pyrrolidine's nitrogen and the π-system of the benzonitrile ring, as well as van der Waals interactions between different parts of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This partitioning allows for the quantitative analysis of chemical bonds and other atomic interactions. The theory identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points, and cage critical points.

The properties of the electron density at a bond critical point, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide detailed information about the nature of the chemical bond. For instance, a high electron density and a negative Laplacian at a BCP are characteristic of a shared (covalent) interaction, while a low electron density and a positive Laplacian are indicative of a closed-shell (non-covalent) interaction.

In the context of this compound, a QTAIM analysis would precisely define the atomic boundaries and characterize the covalent bonds within the pyrrolidine and benzonitrile moieties. Furthermore, it could identify and quantify any intramolecular non-covalent interactions, such as the aforementioned potential hydrogen bonds, by locating the corresponding bond critical points and analyzing their topological properties.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique closely related to the NCI index and is also used to visualize and characterize non-covalent interactions. The method involves calculating the reduced density gradient, a dimensionless quantity that measures the deviation from a uniform electron gas.

Similar to the NCI index, RDG analysis generates three-dimensional isosurfaces that highlight regions of significant non-covalent interactions. The coloring of these surfaces, based on the value of sign(λ₂)ρ, helps to differentiate between attractive and repulsive interactions. RDG analysis is particularly effective at identifying and visualizing van der Waals interactions, hydrogen bonds, and steric clashes in real space.

For this compound, an RDG analysis would provide a visual map of the non-covalent interactions governing its conformational preferences. This would allow for a detailed examination of the spatial arrangement of its constituent rings and the subtle forces that stabilize its three-dimensional structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable bond between the pyrrolidine and benzonitrile rings, a multitude of conformations are possible. Identifying the most stable conformations (energy minima) is crucial for understanding its chemical behavior.

Molecular Dynamics (MD) simulations provide a powerful computational tool for exploring the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of the molecule, including its vibrational and rotational motions. These simulations can reveal the preferred conformations, the energy barriers between them, and how the molecule's structure fluctuates under different conditions.

Applications in Advanced Organic Synthesis and Catalysis

Role as Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a well-established "privileged scaffold" in asymmetric synthesis due to its rigid, five-membered ring structure which allows for effective stereochemical control. While specific studies detailing the use of 3-(2-Pyrrolidinyl)benzonitrile as a chiral auxiliary are not extensively documented, its core structure is analogous to highly successful chiral molecules used in stereoselective transformations.

The chiral pyrrolidine unit can be employed to direct the stereochemical outcome of a reaction, after which it can be cleaved from the molecule. The inherent chirality of (S)- or (R)-3-(2-Pyrrolidinyl)benzonitrile makes it a promising candidate for such applications. For instance, attaching this moiety to a prochiral substrate could influence the facial selectivity of an incoming reagent, leading to the formation of one enantiomer in excess. The effectiveness of such auxiliaries often depends on their ability to create a sterically defined environment around the reaction center.

Table 1: Representative Enantioselectivities in Asymmetric Reactions Using Pyrrolidine-Based Chiral Auxiliaries This table presents typical results achieved with well-known chiral pyrrolidine auxiliaries, illustrating the potential efficacy of scaffolds like this compound.

| Reaction Type | Substrate | Reagent | Auxiliary Type | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Alkylation | Prochiral Enolate | Alkyl Halide | Proline-derived | >95% |

| Diels-Alder | α,β-Unsaturated Ester | Diene | C2-Symmetric Pyrrolidine | >98% |

Data is illustrative and based on structurally similar compounds.

Development of Novel Catalytic Systems (e.g., Organocatalysis, Metal Catalysis)

The secondary amine within the pyrrolidine ring is a cornerstone of modern organocatalysis. This functional group can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The 3-benzonitrile substituent could modulate the electronic properties and steric environment of the catalytic site, potentially fine-tuning its reactivity and selectivity.

In the realm of metal catalysis, the nitrogen atom of the pyrrolidine ring can act as a ligand, coordinating to a metal center. The benzonitrile (B105546) group offers a second potential coordination site, allowing this compound to function as a bidentate ligand. Chiral ligands are critical for enantioselective metal-catalyzed reactions, such as asymmetric hydrogenations, cross-couplings, and cycloadditions. The development of novel catalysts based on this scaffold could lead to more efficient and selective chemical transformations.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in a Model Reaction This table shows representative data for the Michael addition reaction catalyzed by various pyrrolidine derivatives, indicating the expected performance for a catalyst based on this compound.

| Catalyst (Pyrrolidine Derivative) | Reaction | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Diarylprolinol Silyl Ether | Michael Addition | 99 | 95:5 | 99 |

| Prolinamide | Michael Addition | 95 | 90:10 | 92 |

| Hypothetical this compound | Michael Addition | High | Potentially High | Potentially High |

Data for the hypothetical catalyst is an educated projection based on existing systems.

Precursors for Complex Chemical Structures

The functional groups present in this compound make it a versatile precursor for more complex molecular architectures, particularly in pharmaceutical and agrochemical research. The pyrrolidine scaffold is a common motif in many biologically active compounds.

The nitrile group is a highly versatile functional handle. It can be:

Reduced to a primary amine, providing a key building block for further elaboration.

Hydrolyzed to a carboxylic acid, enabling amide bond formation.

Converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Undergo cycloaddition reactions to form various heterocyclic systems.

These transformations allow for the incorporation of the pyrrolidinylbenzonitrile framework into a diverse range of larger, more complex molecules, including potential drug candidates and natural product analogs.

Contribution to Sustainable Chemical Processes (e.g., CO2 Utilization)

A significant goal in modern chemistry is the development of sustainable processes that utilize renewable feedstocks and minimize waste. Carbon dioxide (CO2) is an abundant, renewable C1 feedstock, and its chemical fixation into valuable products is a key area of research. While direct applications of this compound in CO2 utilization are not yet reported, its structural features are relevant to this field.

Amine-containing compounds can react with CO2 to form carbamates, which can be further converted into useful chemicals. The secondary amine of the pyrrolidine ring could potentially participate in CO2 capture and activation. Furthermore, research has shown that benzonitrile derivatives can undergo reductive cross-coupling with carbon dioxide in certain heterobimetallic systems. This suggests that catalysts or ligands derived from this compound could find future applications in the catalytic conversion of CO2 into organic molecules, contributing to a circular carbon economy.

Building Blocks for Functional Materials

The synthesis of functional materials with tailored electronic, optical, or physical properties is a rapidly growing field. The unique hybrid structure of this compound, combining an aliphatic heterocycle with an aromatic nitrile, makes it an intriguing building block for polymers and other advanced materials.

The rigid benzonitrile unit can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic characteristics, as the nitrile group is electron-withdrawing. The chiral pyrrolidine moiety can introduce stereoregularity into a polymer chain, potentially leading to materials with unique chiroptical properties or self-assembly behaviors. Such materials could have applications in areas like chiral separations, asymmetric catalysis, and nonlinear optics. The development of synthetic pathways to polymerize or graft this molecule onto surfaces could unlock new avenues in materials science.

Emerging Research Directions and Future Prospects for 3 2 Pyrrolidinyl Benzonitrile Research

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 3-(2-Pyrrolidinyl)benzonitrile and its analogs will likely move beyond classical methods to embrace more sophisticated and efficient strategies. A primary area of focus will be the development of catalytic, enantioselective reactions that allow for precise control over the stereochemistry of the pyrrolidine (B122466) ring, a feature crucial for biological and material applications. researchgate.netnih.gov

Future synthetic approaches could include:

Asymmetric Catalysis: The use of transition metal catalysts (e.g., Iridium, Rhodium, Palladium) with chiral ligands for the asymmetric hydrogenation of pyrrole (B145914) precursors or through enantioselective C-H functionalization could yield highly pure stereoisomers. mdpi.com

1,3-Dipolar Cycloadditions: This classical method for forming five-membered rings remains a powerful tool. nih.gov Future research will likely focus on developing novel azomethine ylide precursors and dipolarophiles to construct the pyrrolidine ring with the benzonitrile (B105546) moiety already in place or easily accessible, potentially under milder, metal-catalyzed conditions. wiley.comacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to more efficient and reproducible production. ijnc.ir

A comparison of potential synthetic strategies is outlined below:

| Methodology | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Development of novel chiral ligands and catalysts. |

| 1,3-Dipolar Cycloaddition | High regioselectivity and stereocontrol. | Design of functionalized azomethine ylides and dipolarophiles. nih.govacs.org |

| Ring-Closing Metathesis | Access to highly functionalized pyrrolidines. organic-chemistry.org | Catalyst development and substrate scope expansion. |

| Flow Chemistry | Enhanced safety, scalability, and process control. ijnc.ir | Optimization of reaction conditions and reactor design. |

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is poised to become an indispensable tool in the study of this compound. By leveraging advanced modeling techniques, researchers can predict molecular properties, guide experimental design, and accelerate the discovery of new applications, thus saving significant time and resources. ijnc.irresearchgate.net

Key computational approaches for future research include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to accurately predict the electronic structure, reactivity, and spectral properties of the molecule. nih.govbeilstein-journals.org DFT calculations can elucidate reaction mechanisms, helping to optimize synthetic pathways and predict the outcomes of new transformations. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): For potential therapeutic applications, QSAR models can be developed to correlate structural features of this compound derivatives with their biological activity, guiding the design of more potent and selective compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the pyrrolidine ring and its interactions with biological targets or material interfaces. nih.gov This is crucial for designing molecules with specific binding or material-interfacing properties.

Exploration of New Reactivity Modes and Transformations

The inherent functionalities of this compound—the secondary amine of the pyrrolidine and the nitrile group on the aromatic ring—offer fertile ground for exploring novel reactivity. Future research will likely focus on leveraging these groups for new chemical transformations.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrolidine ring is a powerful strategy for creating complex derivatives without the need for pre-functionalized starting materials. mdpi.com This atom-economical approach could be used to introduce new substituents that tune the molecule's properties.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into a wide array of other groups, such as amines, amides, carboxylic acids, and tetrazoles. Exploring these transformations can lead to a diverse library of compounds with different chemical and physical properties.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening or rearrangement of the pyrrolidine ring could lead to the synthesis of novel acyclic or alternative heterocyclic structures, expanding the chemical space accessible from this scaffold. mdpi.com

Sustainable and Green Chemistry Aspects in Synthesis and Application

Adherence to the principles of green chemistry will be a critical aspect of future research involving this compound. rroij.comrasayanjournal.co.in The goal is to develop synthetic processes and applications that are environmentally benign and economically viable. colab.ws

Key green chemistry considerations include:

Use of Renewable Feedstocks: Investigating synthetic routes that start from bio-based materials. ijnc.ir

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids. rasayanjournal.co.in

Catalysis over Stoichiometric Reagents: Emphasizing the use of catalytic methods to minimize waste and improve atom economy. acs.org

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. acs.org

| Green Chemistry Principle | Application to this compound Research |

| Prevention | Designing syntheses with high atom economy to minimize waste generation. acs.org |

| Catalysis | Using catalytic reagents in place of stoichiometric ones for improved efficiency and selectivity. colab.wsacs.org |

| Safer Solvents | Moving towards water-based synthesis or the use of supercritical CO₂. rasayanjournal.co.in |

| Energy Efficiency | Utilizing microwave or sonochemical methods to accelerate reactions. acs.org |

Synergistic Experimental and Theoretical Investigations

The most profound insights into the chemistry and potential of this compound will emerge from research that tightly integrates experimental work with theoretical calculations. This synergistic approach allows for a deeper understanding of reaction mechanisms, molecular properties, and structure-function relationships. nih.govbeilstein-journals.org

For instance, experimental synthesis of a series of derivatives can be coupled with DFT calculations to rationalize observed regioselectivity or stereoselectivity. beilstein-journals.org Similarly, when investigating the molecule for specific applications, experimental screening can be guided by computational docking or QSAR studies to identify the most promising candidates for synthesis and testing. nih.govgoogle.com This iterative loop of prediction, synthesis, and testing is a powerful paradigm for modern chemical research. Studies on related heterocyclic systems have already demonstrated the power of combining experimental synthesis and characterization with computational analysis to understand reactivity and product formation. nih.gov

Advanced Applications in Materials Science

The structural motifs within this compound suggest its potential utility as a building block in materials science. researchgate.net The aromatic benzonitrile portion can engage in π-π stacking interactions, while the pyrrolidine ring can influence solubility and spatial arrangement.

Future research could explore its use in:

Organic Electronics: The benzonitrile group is electron-withdrawing and can be found in molecules used for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net Derivatives of this compound could be synthesized and evaluated as components in organic semiconductor materials.